molecular formula C13H15ClN2O2 B11852870 N-(2-Acetyl-8-chloro-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide CAS No. 61563-35-7

N-(2-Acetyl-8-chloro-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide

Cat. No.: B11852870
CAS No.: 61563-35-7
M. Wt: 266.72 g/mol
InChI Key: NXQPXSSNVWEROL-UHFFFAOYSA-N
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Description

N-(2-Acetyl-8-chloro-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is a chemical compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Acetyl-8-chloro-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 8-chloro-1,2,3,4-tetrahydroisoquinoline and acetic anhydride.

    Acetylation Reaction: The 8-chloro-1,2,3,4-tetrahydroisoquinoline undergoes an acetylation reaction with acetic anhydride in the presence of a catalyst, such as pyridine, to form the acetylated intermediate.

    Amidation Reaction: The acetylated intermediate is then reacted with acetamide in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl3), to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-Acetyl-8-chloro-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives with different functional groups.

Scientific Research Applications

N-(2-Acetyl-8-chloro-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases and conditions.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-Acetyl-8-chloro-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide: This compound is similar in structure but lacks the chloro group at the 8-position.

    N-(2-Acetyl-8-bromo-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide: This compound has a bromo group instead of a chloro group at the 8-position.

    N-(2-Acetyl-8-methyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide: This compound has a methyl group at the 8-position instead of a chloro group.

Uniqueness

N-(2-Acetyl-8-chloro-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is unique due to the presence of the chloro group at the 8-position, which can influence its chemical reactivity and biological activity. The chloro group can participate in various chemical reactions, such as nucleophilic substitution, and may enhance the compound’s interaction with biological targets, potentially leading to improved therapeutic properties.

Biological Activity

N-(2-Acetyl-8-chloro-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is a compound belonging to the isoquinoline derivatives family. It has garnered attention due to its potential biological activities, including anti-cancer, neuroprotective, and anti-inflammatory effects. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

PropertyValue
CAS Number 73075-45-3
Molecular Formula C12H14ClN3O2
Molecular Weight 251.71 g/mol
IUPAC Name This compound
PubChem CID 12811352

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways.
  • Receptor Modulation : It can modulate the activity of receptors that are critical for neurotransmission and other physiological processes.
  • Cellular Signaling Alteration : The compound affects pathways related to apoptosis and cell proliferation.

Anti-Cancer Activity

Research has demonstrated that this compound exhibits significant anti-cancer properties:

  • Cell Proliferation Inhibition : Studies indicate that this compound inhibits the growth of various cancer cell lines including MCF7 (breast cancer), A549 (lung cancer), and HepG2 (hepatocellular carcinoma) with IC50 values ranging from 6.6 µM to 13.73 µM .
Cell LineIC50 (µM)
MCF711.46 ± 2.45
A5496.6 ± 0.6
HepG20.56 ± 0.01

Neuroprotective Effects

The compound has shown potential neuroprotective effects in models of neurodegeneration:

  • Reduction in Neurodegeneration : In rat models with NMDA-lesion-induced damage, this compound reduced the development of neurodegeneration in the dorsal hippocampus .

Anti-inflammatory Properties

Preliminary studies suggest that this compound may also possess anti-inflammatory activities:

  • Cytokine Modulation : It has been observed to modulate the expression of pro-inflammatory cytokines in vitro.

Case Studies and Research Findings

Several case studies have highlighted the efficacy of this compound:

  • Study on HepG2 Cells : A study reported an IC50 value of 0.56 µM against HepG2 cells, indicating superior potency compared to standard chemotherapeutics like Etoposide .
  • Mechanistic Insights : Western blot analyses revealed that treatment with this compound upregulated pro-apoptotic proteins while downregulating anti-apoptotic proteins in cancer cells .

Properties

CAS No.

61563-35-7

Molecular Formula

C13H15ClN2O2

Molecular Weight

266.72 g/mol

IUPAC Name

N-(2-acetyl-8-chloro-3,4-dihydro-1H-isoquinolin-7-yl)acetamide

InChI

InChI=1S/C13H15ClN2O2/c1-8(17)15-12-4-3-10-5-6-16(9(2)18)7-11(10)13(12)14/h3-4H,5-7H2,1-2H3,(H,15,17)

InChI Key

NXQPXSSNVWEROL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C2=C(CCN(C2)C(=O)C)C=C1)Cl

Origin of Product

United States

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